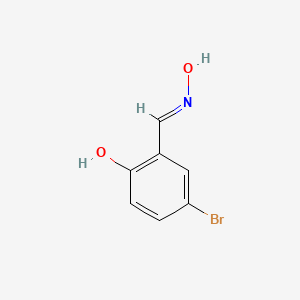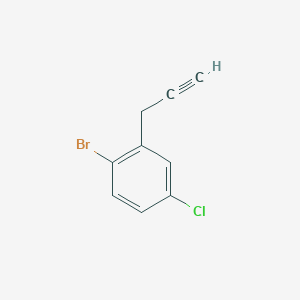
Tetrabutylammonium (1,3-phenylene)bistrifluoroborate
Descripción general
Descripción
Tetrabutylammonium (1,3-phenylene)bistrifluoroborate is a biochemical used for proteomics research . It has a molecular formula of C38H76B2F6N2 and a molecular weight of 696.64 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C38H76B2F6N2 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis
This compound has a molecular weight of 696.64 . More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental data .Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Characterization
Electrochemical processes utilizing tetrabutylammonium derivatives as supporting electrolytes have been explored for the synthesis of advanced materials. For instance, poly-para-phenylene films were prepared by electrooxidation of benzene in liquid sulfur dioxide, utilizing tetrabutylammonium tetrafluoroborate as an electrolyte. These films exhibited varying degrees of polymerization and potential applications in electronic devices due to their electroactive properties (Soubiran et al., 1988).
Catalysis and Chemical Synthesis
Tetrabutylammonium salts have been employed as catalysts or reagents in the synthesis of complex organic molecules. A notable example includes the facilitated deprotection of phenylboronic esters, showcasing the utility of tetrabutylammonium fluoride in organic transformations, enhancing reaction efficiency and selectivity (Urata et al., 2019).
Materials Science and Polymer Research
Research has also delved into the synthesis of novel materials through the application of tetrabutylammonium-based compounds. For example, the synthesis of long-chain, phenylene-modified 1,ω-diols via bis-Sonogashira cross-coupling, highlighted the role of tetrabutylammonium fluoride in facilitating solvent-free reactions. This method points towards efficient pathways for producing materials with potential applications in various industries (Drescher et al., 2012).
Optical and Electronic Properties
The investigation into the optical and electronic properties of materials synthesized using tetrabutylammonium derivatives has led to discoveries of compounds with significant nonlinear optical properties. Such materials are promising for applications in optical switching and other photonic technologies (Sun et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tetrabutylazanium;trifluoro-(3-trifluoroboranuidylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.C6H4B2F6/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h2*5-16H2,1-4H3;1-4H/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWYADLBFMHKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)[B-](F)(F)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76B2F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1462288.png)
![2-chloro-N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B1462289.png)
![N-[(2-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462291.png)
![Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B1462292.png)
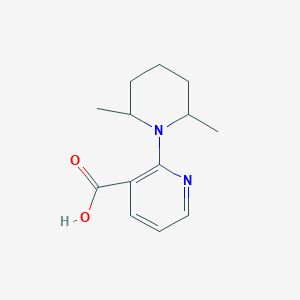
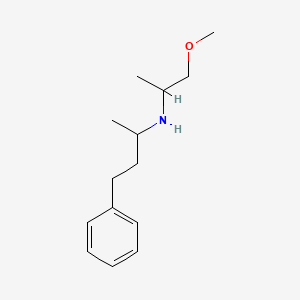
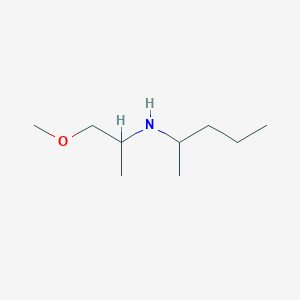
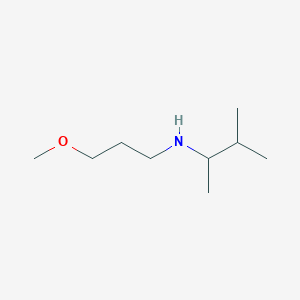
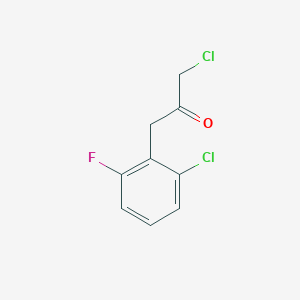
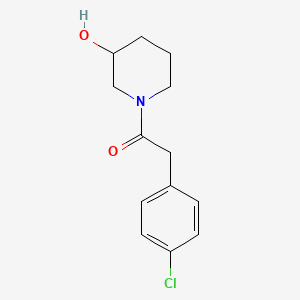
![(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462303.png)
